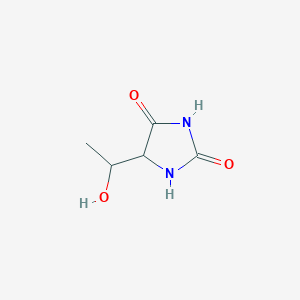![molecular formula C16H12N2S2 B2898170 2-(4-{[4-(cyanomethyl)phenyl]disulfanyl}phenyl)acetonitrile CAS No. 2170737-24-1](/img/structure/B2898170.png)
2-(4-{[4-(cyanomethyl)phenyl]disulfanyl}phenyl)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-{[4-(cyanomethyl)phenyl]disulfanyl}phenyl)acetonitrile is an organic compound with the molecular formula C16H12N2S2 and a molecular weight of 296.42 g/mol . This compound is characterized by the presence of a disulfide bond linking two phenyl rings, each substituted with a cyanomethyl group. It is commonly used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 2-(4-{[4-(cyanomethyl)phenyl]disulfanyl}phenyl)acetonitrile typically involves the following steps :
Formation of 4’-cyanomethyl-1,1’-biphenyl: This intermediate is prepared by reacting benzoyl chloride with acetonitrile.
Disulfide Bond Formation: The intermediate is then reacted with a disulfide reagent under basic conditions to form the final product.
Industrial production methods may involve optimizing these steps to increase yield and purity, often using specialized equipment and conditions to ensure consistent quality.
Analyse Chemischer Reaktionen
2-(4-{[4-(cyanomethyl)phenyl]disulfanyl}phenyl)acetonitrile undergoes various chemical reactions, including :
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The cyanomethyl groups can undergo nucleophilic substitution reactions, forming various derivatives.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., DTT, TCEP), and nucleophiles (e.g., amines, thiols). Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-(4-{[4-(cyanomethyl)phenyl]disulfanyl}phenyl)acetonitrile has several scientific research applications :
Chemistry: It is used as an intermediate in the synthesis of other organic compounds, particularly those containing disulfide bonds.
Biology: The compound is used in studies involving disulfide bond formation and reduction, which are important in protein folding and stability.
Medicine: It is investigated for its potential use in drug development, particularly in designing molecules that can modulate disulfide bonds in biological systems.
Industry: The compound is used in the production of dyes and coordination compounds.
Wirkmechanismus
The mechanism by which 2-(4-{[4-(cyanomethyl)phenyl]disulfanyl}phenyl)acetonitrile exerts its effects involves the disulfide bond. This bond can undergo redox reactions, which are crucial in various biological processes . The compound can interact with thiol groups in proteins, leading to the formation or reduction of disulfide bonds, thereby affecting protein structure and function.
Vergleich Mit ähnlichen Verbindungen
2-(4-{[4-(cyanomethyl)phenyl]disulfanyl}phenyl)acetonitrile can be compared with other disulfide-containing compounds, such as :
4,4’-dithiodipyridine: Similar in having a disulfide bond but differs in the presence of pyridine rings instead of phenyl rings.
Bis(2-chloroethyl) disulfide: Contains a disulfide bond but has chloroethyl groups instead of cyanomethyl groups.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and applications.
Eigenschaften
IUPAC Name |
2-[4-[[4-(cyanomethyl)phenyl]disulfanyl]phenyl]acetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2S2/c17-11-9-13-1-5-15(6-2-13)19-20-16-7-3-14(4-8-16)10-12-18/h1-8H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQEFJHDKAOBMGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC#N)SSC2=CC=C(C=C2)CC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-methoxy-5-{[2-(1-methyl-1H-pyrazol-5-yl)piperidin-1-yl]sulfonyl}benzamide](/img/structure/B2898088.png)

![3-methyl-1H,2H,3H-pyrrolo[2,3-c]pyridine](/img/structure/B2898090.png)




![2-[(4-Hydroxyphenyl)methyl]-3-[4-methoxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2H-furan-5-one](/img/structure/B2898098.png)
![N-(3-(3-methylisoxazol-5-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2898099.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-({3-oxo-4-phenyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}sulfanyl)acetamide](/img/structure/B2898101.png)



![8',9'-dimethoxy-10b'-methyl-6',10b'-dihydro-5'H-spiro[cyclohexane-1,1'-[1,3]oxazolo[4,3-a]isoquinolin]-3'-one](/img/structure/B2898106.png)
